

CBZ-L-Isoleucine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBZ-L-Isoleucine

Cat. No.: B554387

[Get Quote](#)

An In-depth Technical Guide to CBZ-L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Carbobenzyloxy-L-isoleucine (**CBZ-L-Isoleucine**), a critical reagent in the field of peptide chemistry and pharmaceutical development. This document details its chemical properties, applications, and relevant experimental protocols, offering a valuable resource for professionals in drug discovery and organic synthesis.

Introduction

N- α -Carbobenzyloxy-L-isoleucine (**CBZ-L-Isoleucine**) is a protected form of the essential amino acid L-isoleucine. The introduction of the carbobenzyloxy (Cbz or Z) protecting group on the alpha-amino group is a foundational strategy in peptide synthesis.^{[1][2]} This modification prevents unwanted side reactions at the N-terminus during peptide bond formation, allowing for the controlled, stepwise assembly of peptide chains.^{[3][4]} The Cbz group is valued for its stability under various conditions and its susceptibility to removal by specific methods like catalytic hydrogenolysis, making it a versatile tool in the synthesis of complex peptides and pharmaceutical intermediates.^{[1][3][5]}

Physicochemical Properties

CBZ-L-Isoleucine is typically a white to off-white solid, a characteristic that facilitates its handling and accurate measurement in laboratory settings.[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3160-59-6	[1]
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[1]
Molecular Weight	265.30 g/mol	[1]
Melting Point	52-54 °C	[1][6]
Boiling Point	442.8 °C at 760 mmHg (estimate)	[1]
Appearance	White to yellowish weak solid	[1]
Solubility	Sparingly soluble in ethanol and methanol, slightly soluble in DMSO.	[1]
Storage Temperature	2-8°C	[1]
Specific Rotation [α]20/D	+5.0 to +8.0 deg (c=6, EtOH)	[1][7]

Role in Peptide Synthesis

CBZ-L-Isoleucine is a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The Cbz group serves as a temporary shield for the N-terminal amine, allowing the carboxyl group of **CBZ-L-Isoleucine** to be activated and coupled to the free amino group of another amino acid or a growing peptide chain.

The general workflow for incorporating a **CBZ-L-Isoleucine** residue into a peptide sequence via SPPS is depicted below. This process involves the deprotection of the N-terminus of the resin-bound amino acid, followed by the coupling of **CBZ-L-Isoleucine**, and then the deprotection of the Cbz group to allow for the addition of the next amino acid.

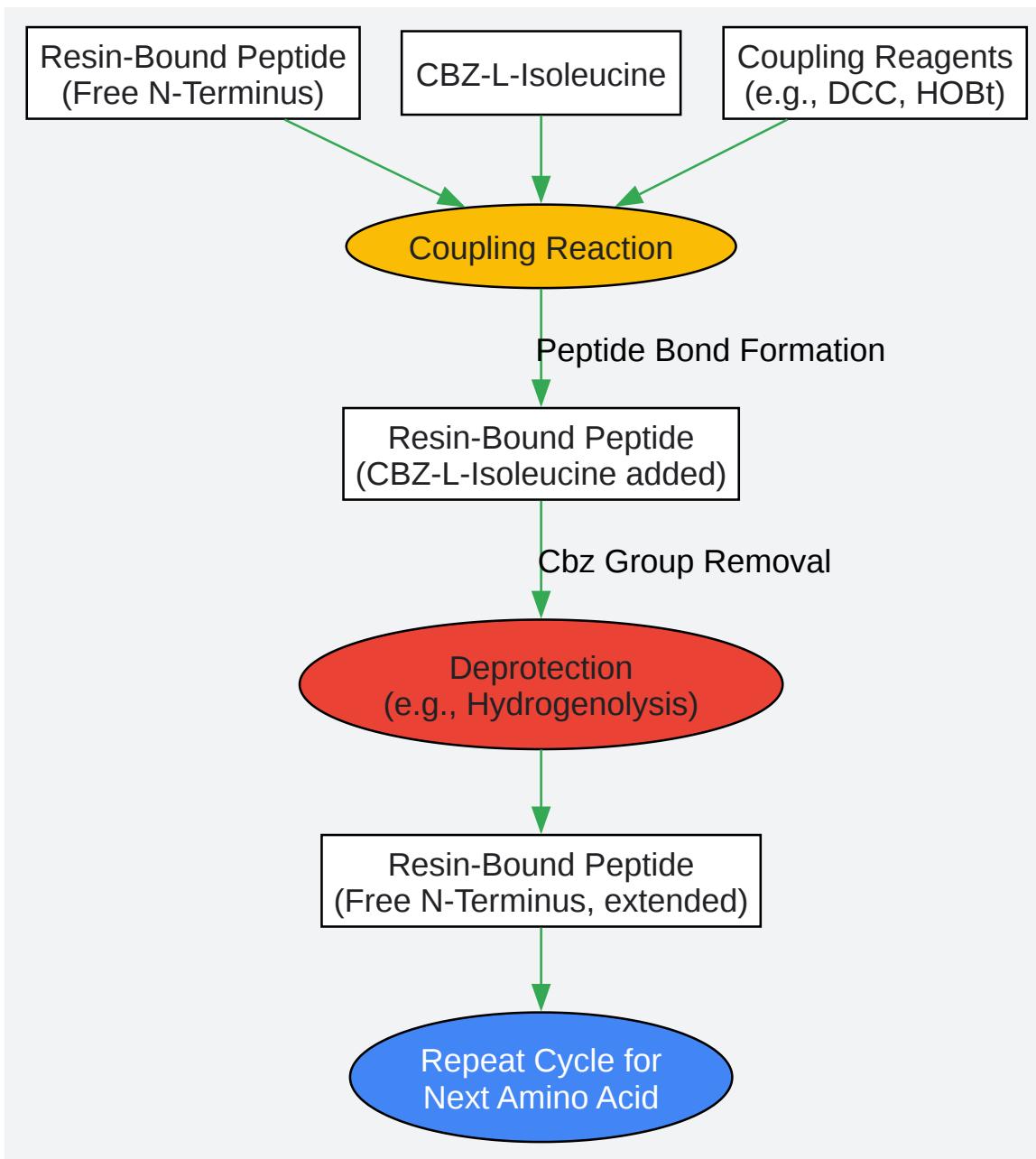


Diagram 1: CBZ-L-Isoleucine in Solid-Phase Peptide Synthesis (SPPS) Workflow

Diagram 1: CBZ-L-Isoleucine in Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

Diagram 1: **CBZ-L-Isoleucine** in SPPS Workflow.

Experimental Protocols

The successful use of **CBZ-L-Isoleucine** in synthesis is dependent on precise experimental conditions for both the protection of L-isoleucine and the subsequent deprotection of the Cbz group from the peptide chain.

This protocol describes a general procedure for the protection of the amino group of L-isoleucine using benzyl chloroformate (Cbz-Cl).

Materials:

- L-Isoleucine
- Tetrahydrofuran (THF)
- Water
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Ethyl acetate (AcOEt)
- Brine
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve L-isoleucine in a 2:1 mixture of THF and water.
- Cool the solution to 0 °C in an ice bath.
- Add sodium bicarbonate, followed by the slow addition of benzyl chloroformate (Cbz-Cl).
- Stir the reaction mixture at 0 °C for approximately 20 hours.
- Dilute the reaction mixture with water and extract with ethyl acetate.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield **CBZ-L-Isoleucine**.
[8]

The removal of the Cbz group is a critical step to elongate the peptide chain. Catalytic hydrogenolysis is the most common and mildest method.

4.2.1. Standard Hydrogenolysis

This method involves the use of hydrogen gas and a palladium catalyst.

Materials:

- CBZ-protected peptide
- Methanol (MeOH) or other suitable solvent
- 10% Palladium on carbon (Pd/C)
- Hydrogen (H₂) gas supply
- Celite

Procedure:

- Dissolve the CBZ-protected peptide in methanol.
- Add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
- Stir the mixture vigorously under an atmosphere of hydrogen gas at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

- Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[9]

4.2.2. Transfer Hydrogenolysis

This is a safer alternative that avoids the use of hydrogen gas, generating it in situ.

Materials:

- CBZ-protected peptide
- Methanol (MeOH)
- 10% Palladium on carbon (Pd/C)
- Sodium borohydride (NaBH₄) or other hydrogen donors like ammonium formate.

Procedure:

- In a reaction vessel, dissolve the CBZ-protected peptide in methanol.
- Add 10% Pd-C to the solution.
- Carefully add sodium borohydride (NaBH₄) portion-wise to the mixture at room temperature.
- Stir the reaction for a short period (typically 5-20 minutes), monitoring for completion.
- Upon completion, the reaction is worked up similarly to the standard hydrogenolysis protocol by filtering off the catalyst and evaporating the solvent.[10][11]

The choice between deprotection methods often depends on the presence of other functional groups in the peptide that might be sensitive to the reaction conditions.[9]

The logical flow for selecting a deprotection method is outlined below.

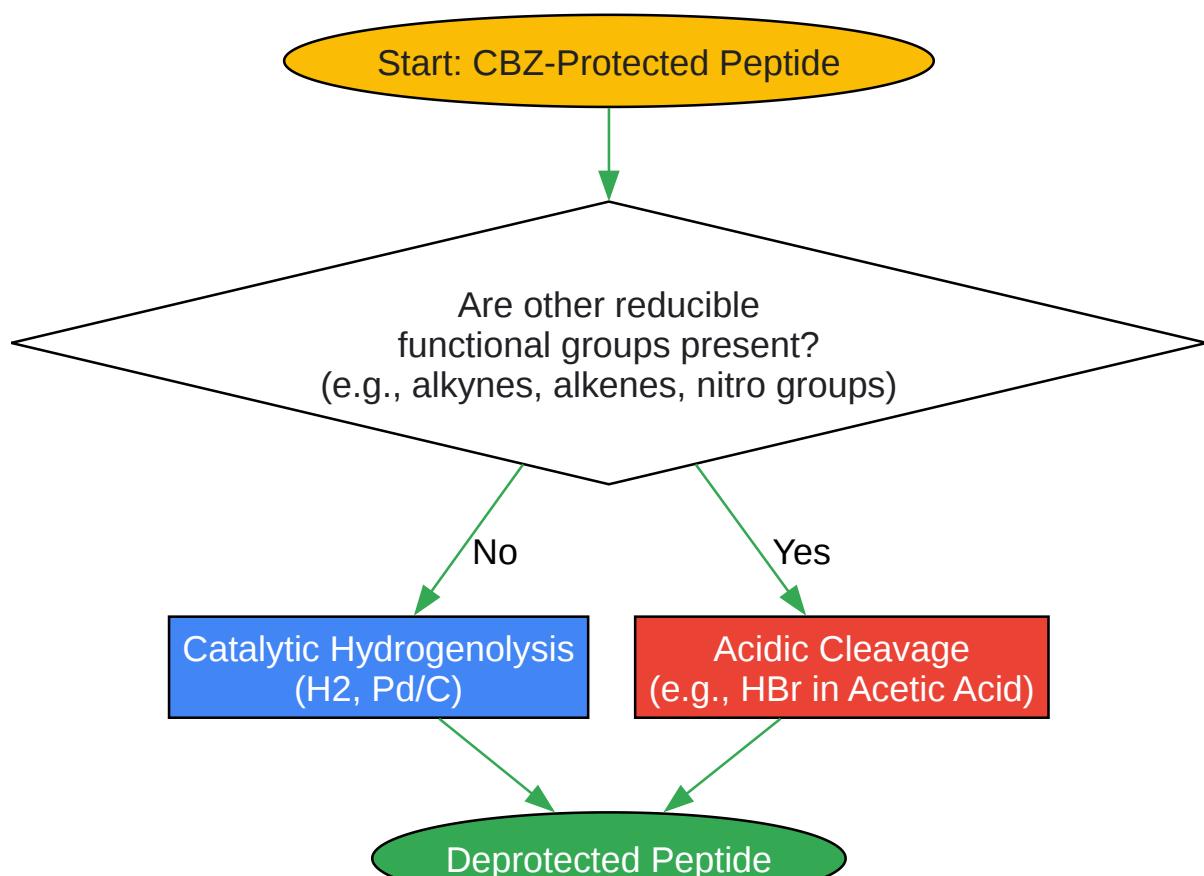


Diagram 2: Decision Pathway for CBZ Deprotection

[Click to download full resolution via product page](#)

Diagram 2: Decision Pathway for CBZ Deprotection.

Applications in Drug Development

CBZ-L-Isoleucine is instrumental in the synthesis of peptide-based therapeutics. The incorporation of isoleucine residues can influence the peptide's conformation and its interaction with biological targets. The use of protected amino acids like **CBZ-L-Isoleucine** allows for the precise construction of complex peptide sequences that may have enhanced stability, bioavailability, or therapeutic activity.[12][13]

Conclusion

CBZ-L-Isoleucine remains a vital reagent in the field of synthetic organic chemistry and drug discovery. Its well-understood reactivity and the reliability of the protection/deprotection

protocols make it an indispensable tool for the synthesis of peptides. This guide provides the core technical information required by researchers to effectively utilize **CBZ-L-Isoleucine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3160-59-6(N-Cbz-L-isoleucine) | Kuujia.com [kuujia.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. N-Cbz-L-Isoleucine | 3160-59-6 [chemicalbook.com]
- 7. N-Benzoyloxycarbonyl-L-isoleucine 3160-59-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Benzoyloxycarbonyl-L-isoleucine | CBZ-L-Isoleucine | N-protective Amino Acid | Ambeed.com [ambeed.com]
- 13. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [CBZ-L-Isoleucine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b554387#cbz-l-isoleucine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b554387#cbz-l-isoleucine-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com